REACTION_CXSMILES
|
N#N.[N:3]([CH2:6][C:7]1[N:12]=[N:11][CH:10]=[N:9][C:8]=1[O:13][CH3:14])=[N+]=[N-]>[Pd].CO>[CH3:14][O:13][C:8]1[N:9]=[CH:10][N:11]=[N:12][C:7]=1[CH2:6][NH2:3]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was then stirred under H2 (1 atm) at rt for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The suspension was purged with N2
|
Type
|
FILTRATION
|
Details
|
The inorganics were filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1N=CN=NC1CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |